MAO-B Inhibition Selectivity
In a direct head-to-head comparison, 6-(Benzo[D]oxazol-2-yl)-1,8-naphthyridin-2-amine demonstrated an IC50 of >10,000 nM against recombinant human MAO-B, while the structurally related compound 6-(thiazol-2-yl)-1,8-naphthyridin-2-amine exhibited an IC50 of 89 nM against the same target [1]. This represents a greater than 100-fold difference in potency, underscoring the profound impact of replacing the benzoxazole group with a thiazole ring.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | 6-(thiazol-2-yl)-1,8-naphthyridin-2-amine: 89 nM |
| Quantified Difference | >100-fold difference (lower potency) |
| Conditions | Recombinant human MAO-B enzyme assay at pH 7.4, 37°C |
Why This Matters
This quantitative difference is critical for researchers seeking to avoid MAO-B inhibition as an off-target effect, as the benzoxazole derivative presents a significantly cleaner profile.
- [1] BindingDB. (2025). BDBM220874 (US9302986, 11) - Enzyme Inhibition Constant Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=220874 View Source
